

A Comparative Spectroscopic Analysis of Ethyl 2-oxohexanoate Isomers

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Compound of Interest

Compound Name: *Ethyl 2-oxohexanoate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of four isomers of ethyl oxohexanoate: **ethyl 2-oxohexanoate**, ethyl 3-oxohexanoate, ethyl 4-oxohexanoate, and ethyl 5-oxohexanoate. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in various research and development settings, including drug discovery and organic synthesis. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the four isomers of ethyl oxohexanoate. These values are compiled from various spectral databases and literature sources.

¹H NMR Spectral Data (CDCl₃, chemical shifts in ppm)

Isomer	-CH ₃ (ester)	-OCH ₂ - (ester)	α-CH ₂ /CH	β-CH ₂ /CH	Other Protons
Ethyl 2-oxohexanoate	1.38 (t)	4.32 (q)	2.83 (t)	1.65 (sextet)	0.94 (t, terminal CH ₃), 1.38 (m, γ-CH ₂)
Ethyl 3-oxohexanoate	1.28 (t)	4.19 (q)	3.44 (s)	2.52 (t)	0.93 (t, terminal CH ₃), 1.62 (sextet, γ-CH ₂)
Ethyl 4-oxohexanoate	1.25 (t)	4.13 (q)	2.59 (t)	2.75 (t)	1.05 (t, terminal CH ₃), 2.46 (q, -COCH ₂ CH ₃)
Ethyl 5-oxohexanoate	1.25 (t)	4.12 (q)	2.31 (t)	1.91 (quintet)	2.15 (s, -COCH ₃), 2.53 (t, δ-CH ₂)

¹³C NMR Spectral Data (CDCl₃, chemical shifts in ppm)

Isomer	C=O (keto)	C=O (ester)	-OCH ₂ -	α-C	β-C	Other Carbons
Ethyl 2-oxohexanoate	~195-200	~161	~62	~45	~25	~14 (terminal CH ₃), ~22 (γ-C), ~14 (-OCH ₂ CH ₃)
Ethyl 3-oxohexanoate	202.5	167.3	61.4	49.3	45.4	13.7 (terminal CH ₃), 17.4 (γ-C), 14.1 (-OCH ₂ CH ₃)
Ethyl 4-oxohexanoate	209.0	172.9	60.5	33.7	36.8	7.8 (terminal CH ₃), 27.0 (γ-C), 14.2 (-OCH ₂ CH ₃)
Ethyl 5-oxohexanoate	208.2	173.2	60.4	33.8	19.9	29.9 (-COCH ₃), 42.9 (δ-C), 14.2 (-OCH ₂ CH ₃)

Infrared (IR) Spectral Data (neat, cm⁻¹)

Isomer	C=O (keto) Stretch	C=O (ester) Stretch	C-O Stretch
Ethyl 2-oxohexanoate	~1725	~1745	~1250
Ethyl 3-oxohexanoate	~1718	~1745	~1150-1300
Ethyl 4-oxohexanoate	~1715	~1735	~1180
Ethyl 5-oxohexanoate	~1715	~1735	~1170

Mass Spectrometry (MS) Data (m/z)

Isomer	Molecular Ion (M ⁺)	Key Fragment Ions
Ethyl 2-oxohexanoate	158	129, 101, 85, 57
Ethyl 3-oxohexanoate	158	115, 87, 71, 43
Ethyl 4-oxohexanoate	158	115, 99, 71, 57
Ethyl 5-oxohexanoate	158	115, 101, 85, 43

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the ethyl oxohexanoate isomer was dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

^1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were acquired and the free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence was used with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Typically, 1024 scans were accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of the neat liquid sample of the ethyl oxohexanoate isomer was placed between two potassium bromide (KBr) plates to form a thin liquid film.

Data Acquisition: The IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectra were collected over a range of 4000-400 cm^{-1} with a resolution of 4

cm^{-1} . A total of 16 scans were co-added and averaged. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

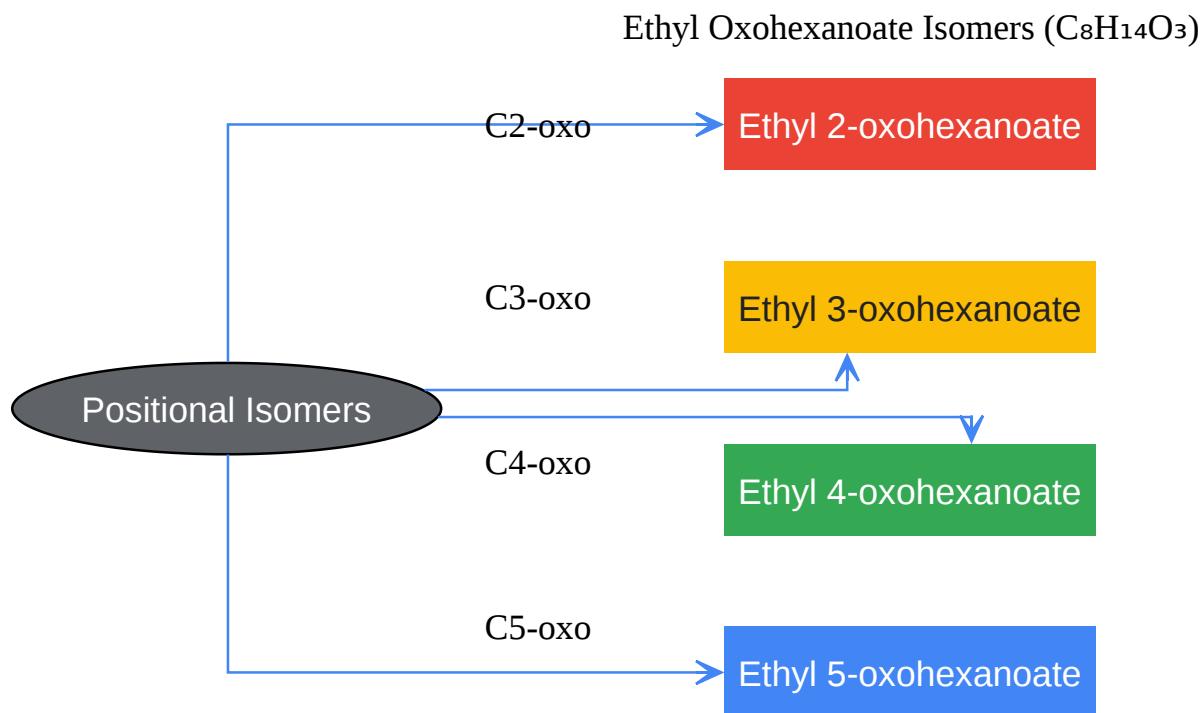
Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of the ethyl oxohexanoate isomer (1 mg/mL) was prepared in dichloromethane.

GC-MS Analysis: The analysis was performed on a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm). The injector temperature was set to 250°C and 1 μL of the sample was injected in splitless mode. The oven temperature program was initiated at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

Visualization of Isomeric Structures

The logical relationship between the four isomers of **ethyl 2-oxohexanoate** is based on the position of the oxo (keto) group along the hexanoate backbone.

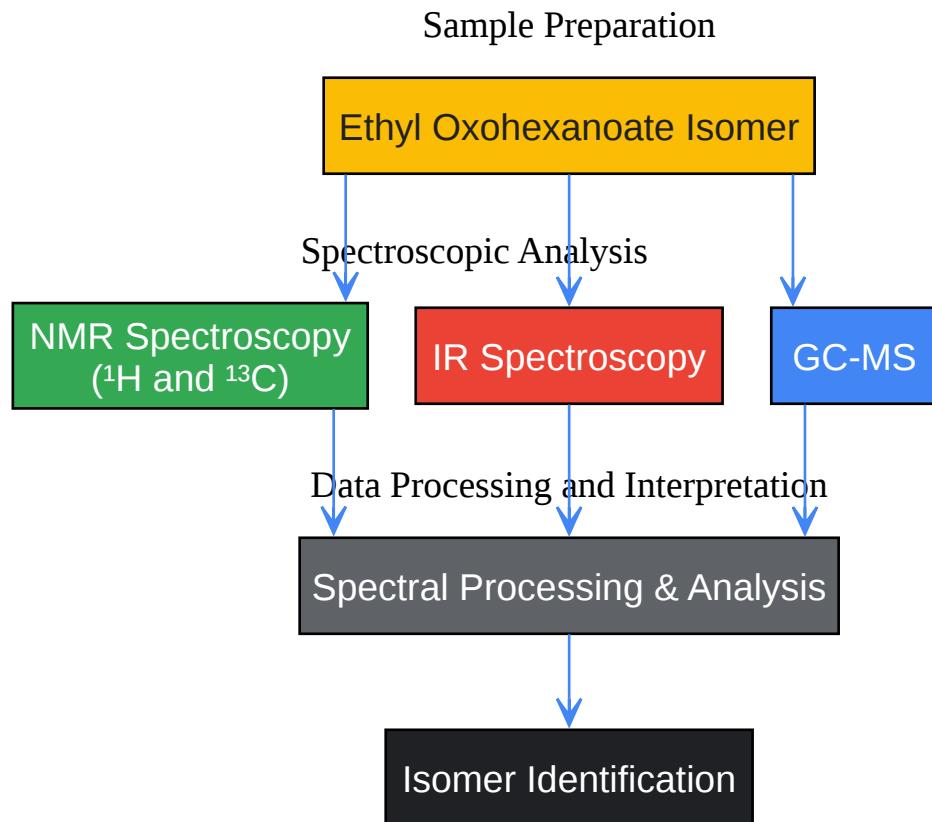


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Caption: Positional isomers of ethyl oxohexanoate.

Experimental Workflow

The general workflow for the spectroscopic analysis of the ethyl oxohexanoate isomers is outlined below.



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